(2-Bromo-3-iodophenyl)methanol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

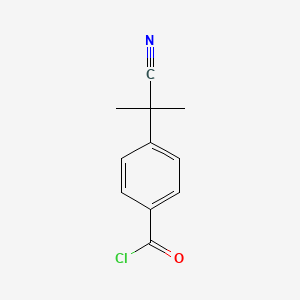

“(2-Bromo-3-iodophenyl)methanol” is a chemical compound with the molecular formula C7H6BrIO . It is also known by other names such as “2-BROMO-3-IODOBENZYL ALCOHOL” and "2-Bromo-3-iodobenzenemethanol" . The compound has a molecular weight of 312.93 g/mol .

Molecular Structure Analysis

The InChI code for “(2-Bromo-3-iodophenyl)methanol” is 1S/C7H6BrIO/c8-7-5(4-10)2-1-3-6(7)9/h1-3,10H,4H2 . This code provides a specific description of the molecule’s structure. The compound’s canonical SMILES representation is C1=CC(=C(C(=C1)I)Br)CO , which is another way to represent the molecule’s structure.

Physical And Chemical Properties Analysis

The physical and chemical properties of “(2-Bromo-3-iodophenyl)methanol” include a molecular weight of 312.93 g/mol . The compound has one hydrogen bond donor and one hydrogen bond acceptor . Its exact mass and monoisotopic mass are 311.86467 g/mol . The compound’s topological polar surface area is 20.2 Ų .

Applications De Recherche Scientifique

Synthesis of Organic Compounds

(2-Bromo-3-iodophenyl)methanol can be used as a starting material in the synthesis of various organic compounds. Its bromo and iodo groups make it a good candidate for reactions such as nucleophilic substitution, allowing for the introduction of various functional groups .

Suzuki Cross-Coupling Reactions

This compound can be used in Suzuki cross-coupling reactions, a type of palladium-catalyzed carbon-carbon bond forming reaction. This reaction is commonly used in organic chemistry to synthesize various types of organic compounds .

Pharmacological Research

Derivatives of (2-Bromo-3-iodophenyl)methanol have been studied for their pharmacological properties. For example, some derivatives have shown potentially good properties in haemolytic, biofilm inhibition and anti-thrombolytic activities .

Material Science

In material science, (2-Bromo-3-iodophenyl)methanol could potentially be used in the synthesis of materials with specific properties. The presence of halogens (bromine and iodine) in the compound could influence the properties of the resulting material .

Medicinal Chemistry

In medicinal chemistry, (2-Bromo-3-iodophenyl)methanol and its derivatives could potentially be used in the development of new drugs. The compound’s reactivity could allow for the synthesis of a wide range of biologically active compounds .

Chemical Education

(2-Bromo-3-iodophenyl)methanol can be used in chemical education as an example of a compound that undergoes various types of chemical reactions. It can be used to demonstrate concepts such as nucleophilic substitution and cross-coupling reactions .

Safety and Hazards

The safety data sheet for “(2-Bromo-3-iodophenyl)methanol” indicates that it should be stored in a dark place, sealed, and at a temperature between 2-8°C . The safety information includes pictograms and hazard statements such as H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

Mécanisme D'action

Target of Action

Compounds with similar structures, such as benzylic halides, typically interact with various enzymes and receptors in the body . The role of these targets can vary widely, depending on the specific biological context.

Mode of Action

(2-Bromo-3-iodophenyl)methanol likely undergoes reactions at the benzylic position, which is the carbon atom adjacent to the aromatic ring . These reactions can include free radical bromination, nucleophilic substitution, and oxidation . The exact mode of action would depend on the specific conditions and reactants present.

Biochemical Pathways

It’s plausible that it could participate in reactions such as the suzuki–miyaura coupling, which is a type of carbon-carbon bond-forming reaction . This reaction is widely used in organic chemistry for the synthesis of various compounds .

Pharmacokinetics

Its metabolism and excretion would likely involve enzymatic transformations and renal clearance, respectively .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of (2-Bromo-3-iodophenyl)methanol. For instance, its stability may be affected by light and temperature, as suggested by the recommendation to store it in a dark place at 2-8°C . Additionally, the compound’s reactivity and efficacy could be influenced by factors such as pH, the presence of other substances, and the specific conditions under which it is used.

Propriétés

IUPAC Name |

(2-bromo-3-iodophenyl)methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrIO/c8-7-5(4-10)2-1-3-6(7)9/h1-3,10H,4H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRQUJNCOMDYCMC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)I)Br)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrIO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50743132 |

Source

|

| Record name | (2-Bromo-3-iodophenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50743132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.93 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1261571-03-2 |

Source

|

| Record name | (2-Bromo-3-iodophenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50743132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.